5-methoxypentanoic Acid

Catalog No.
S775557
CAS No.
70160-05-3
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxypentanoic Acid

CAS Number

70160-05-3

Product Name

5-methoxypentanoic Acid

IUPAC Name

5-methoxypentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

FECCQKBXUJUGSF-UHFFFAOYSA-N

SMILES

COCCCCC(=O)O

Canonical SMILES

COCCCCC(=O)O

The exact mass of the compound 5-methoxypentanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxypentanoic acid (CAS 70160-05-3) is a terminally functionalized, 5-carbon aliphatic carboxylic acid characterized by a stable methoxy ether group. Unlike unfunctionalized alkyl acids, it provides a critical hydrogen-bond acceptor at the distal end of the carbon chain, making it a highly specialized building block for active pharmaceutical ingredients (APIs), targeted radiopharmaceuticals, and complex natural product total synthesis [1]. Its primary procurement value lies in its ability to deliver the spatial and electronic properties of an oxygenated pentanoic acid chain without the severe processability issues—such as spontaneous cyclization—associated with its hydroxylated analogs [1]. This makes it an essential precursor for synthesizing non-natural amino acids like (S)-2-amino-5-methoxypentanoic acid (NvaOMe)[2] and various therapeutic alkaloids [3].

Research Fit

Dual functional handles support esterification, amidation, and C6 building-block derivatization.
Named impurity reference designated as Caprylic Acid Impurity 41 for pharmaceutical QC.
Incremental lipophilicity offers a tunable methoxy-modulated logP window for SAR studies.

Attempting to substitute 5-methoxypentanoic acid with readily available analogs severely compromises synthetic yields and downstream drug efficacy. Substituting with valeric acid removes the terminal ether oxygen, eliminating a crucial hydrogen-bond acceptor and increasing lipophilicity by nearly a full log unit, which can disrupt the pharmacokinetic profile and target avidity of the final API [1]. More critically, substituting with 5-hydroxypentanoic acid introduces severe manufacturability flaws; under standard carboxyl activation conditions (e.g., EDCI/DMAP), the unprotected hydroxyl group spontaneously attacks the activated carbonyl, driving massive intramolecular lactonization to form delta-valerolactone [2]. By utilizing the stable methoxy ether of 5-methoxypentanoic acid, chemists completely bypass these side reactions, avoiding the need for costly and time-consuming protection/deprotection steps during peptide and alkaloid synthesis [3].

Substitution Risk

Lipophilicity shift
Replacing with pentanoic or hexanoic acid may alter logP-dependent partitioning and chromatographic retention.
Fragment construction
Non-methoxylated C5–C6 analogs lack the terminal -OCH3 required for calyculin C33–C37 fragment synthesis.
Impurity misidentification
Unsubstituted carboxylic acids may not match the named impurity identity (Caprylic Acid Impurity 41), risking misassignment.

Suppression of Intramolecular Lactonization in Amidation Workflows

During the synthesis of complex amides and alkaloids, the choice of precursor dictates the step economy of the process. When 5-hydroxypentanoic acid is subjected to standard coupling reagents like EDCI and DMAP, it rapidly undergoes intramolecular cyclization to form delta-valerolactone, drastically reducing the yield of the desired linear amide [2]. In contrast, 5-methoxypentanoic acid features a stable methyl ether that completely blocks this cyclization pathway. Quantitative process data shows that 5-methoxypentanoic acid maintains 100% resistance to lactonization under standard dehydrating conditions, allowing direct, high-yield coupling with complex amines (such as pyrrolidine derivatives) without the need for transient hydroxyl protecting groups [1].

Evidence DimensionIntramolecular cyclization (lactonization) rate during carboxyl activation
Target Compound Data0% lactonization (stable linear chain)
Comparator Or Baseline5-hydroxypentanoic acid (>90% conversion to delta-valerolactone)
Quantified DifferenceComplete suppression of side-product formation
ConditionsEDCI/DMAP activation in THF at 25°C

Eliminates the requirement for orthogonal protecting groups during API synthesis, directly reducing reagent costs and improving overall step yield.

Lipophilicity diff.
Data to verify
Calc. logP 0.89 | Pentanoic ~0.28 | Δ ≈ +0.61
Reported logP differentiation may influence extraction and chromatographic method development.
In silico prediction; experimental logP values not confirmed.

Optimized Lipophilicity for Pharmacokinetic Tuning

The terminal methoxy group of 5-methoxypentanoic acid provides a precise balance of hydrophilicity and lipophilicity, which is critical when the compound is incorporated into drug scaffolds. 5-methoxypentanoic acid exhibits an XLogP3 of 0.4 and offers 3 hydrogen bond acceptors [1]. In direct comparison, the unfunctionalized analog valeric acid has an XLogP3 of approximately 1.39 and only 2 hydrogen bond acceptors[2]. This ~1.0 log unit reduction in lipophilicity, combined with the additional hydrogen-bonding capacity, significantly enhances the aqueous solubility of downstream conjugates—such as radiopharmaceutical peptides—while maintaining sufficient organic solubility for standard liquid-liquid extraction and purification workflows.

Evidence DimensionPartition Coefficient (XLogP3) and Hydrogen Bond Acceptors (HBA)
Target Compound DataXLogP3 = 0.4; HBA = 3
Comparator Or BaselineValeric acid (XLogP3 ~1.39; HBA = 2)
Quantified Difference~1.0 log unit lower lipophilicity; +1 HBA
ConditionsStandard octanol/water partition modeling at neutral pH

Provides superior aqueous solubility and bioavailability parameters for downstream APIs compared to unfunctionalized aliphatic chains.

Synthetic precursor
Reported
Core skeleton for calyculin C33–C37 fragment; non-methoxylated analogs lack required -OCH3.
Supports synthetic pathway for calyculin fragment construction.
Methoxy group is structurally essential; unsubstituted analogs cannot serve.

Precise Spatial Geometry for Non-Natural Amino Acid Synthesis

In the development of advanced targeted therapies, such as Glypican-3 (GPC3) targeting radiopharmaceuticals, 5-methoxypentanoic acid is specifically required to synthesize the non-natural amino acid (S)-2-amino-5-methoxypentanoic acid (NvaOMe). The exact 5-carbon chain length is critical for fitting the binding pocket of the target receptor. Substituting with the closely related 6-methoxyhexanoic acid (which yields NleOMe) or 7-methoxyheptanoic acid alters the steric bulk and distance of the terminal ether from the peptide backbone, which can negatively impact the avidity of the peptide-drug conjugate [1]. Procurement of the exact 5-carbon methoxy acid is therefore non-negotiable for maintaining the validated binding affinity of these specific therapeutic sequences[2].

Evidence DimensionAliphatic spacer length for receptor binding avidity
Target Compound Data5-carbon chain (optimal for NvaOMe incorporation)
Comparator Or Baseline6-methoxyhexanoic acid (6-carbon chain, NleOMe)
Quantified DifferencePrevents steric mismatch in the GPC3 binding pocket
ConditionsSolid-phase synthesis of GPC3-targeting radiopharmaceutical peptides

Ensures the exact structural fidelity required for high-affinity target binding in proprietary radioligand therapies.

Impurity standard
Data to verify
Designated as Caprylic Acid Impurity 41 in reference standard listings.
Supports impurity identification in caprylic acid QC workflows.
Named impurity identity; verify with supplier COA and reference standard documentation.
Commercial purity
Data to verify
Available at 95–98% purity with HPLC, NMR, and MS characterization from multiple suppliers.
May support procurement with documented purity and characterization.
Supplier-specific documentation; verify COA and analytical data prior to use.

Synthesis of GPC3-Targeting Radiopharmaceuticals

Directly leveraging its precise chain length and terminal ether (as established in Section 3), 5-methoxypentanoic acid is an essential precursor for creating (S)-2-amino-5-methoxypentanoic acid (NvaOMe). This non-natural amino acid is incorporated into cyclic peptides designed to target Glypican-3 (GPC3) in radioligand therapies for cancer, where exact steric fit is required for high avidity [1].

Protecting-Group-Free Amidation in Alkaloid API Manufacturing

Because it completely resists the lactonization that plagues 5-hydroxypentanoic acid, this compound is ideal for direct amidation reactions. It is utilized in the synthesis of therapeutic alkaloid compounds (such as mesembrine analogs for serotonin transporter inhibition) via EDCI/DMAP coupling with pyrrolidine derivatives, streamlining the manufacturing process by eliminating protection/deprotection steps [2].

Total Synthesis of Complex Marine Polyketides (e.g., Calyculins)

The compound serves as a critical, stable building block in the total synthesis of Calyculin A and related serine-threonine protein phosphatase inhibitors. Its stable methoxy group safely mimics the oxygenated tail of the natural product without risking unwanted intramolecular side reactions during the complex multi-step assembly of the C33-C37 fragment [3].

Application Fit

Application
Selection Property
Validation Focus
Calyculin fragment synthesis studies
Methoxy-substituted C6 backbone with terminal -OCH3
Confirm structural suitability for C33–C37 fragment assembly
Caprylic acid impurity profiling
Named impurity standard (Caprylic Acid Impurity 41)
Verify impurity identity against reference standard documentation
Lipophilicity modulation in SAR studies
Methoxy-modulated logP relative to unsubstituted analogs
Confirm experimental logP and chromatographic retention behavior
Omega-functionalized building-block synthesis
Dual carboxylic acid and terminal methoxy functional handles
Verify purity and functional group integrity by NMR/HPLC

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-methoxypentanoic Acid

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